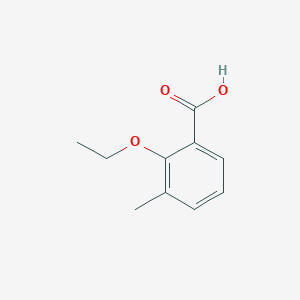
2-Ethoxy-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene to obtain 3-nitro-ortho-xylene, which is then oxidized to form 2-methyl-3-nitrobenzoic acid. This intermediate undergoes reduction to produce 2-methyl-3-aminobenzoic acid, which is then diazotized and hydrolyzed to yield 2-methyl-3-hydroxybenzoic acid. Finally, etherification of this compound results in this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process typically includes etherification, followed by cyanation and hydrolysis steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methyl groups influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide and other nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-3-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may exert antibacterial effects by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
3-Methoxy-2-methylbenzoic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
2-Hydroxy-3-methoxybenzoic acid: This compound has a hydroxy group at the second position and a methoxy group at the third position.
Uniqueness: 2-Ethoxy-3-methylbenzoic acid is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
AWIXHJGASYRTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
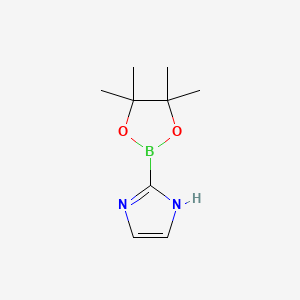

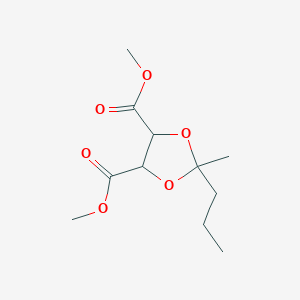

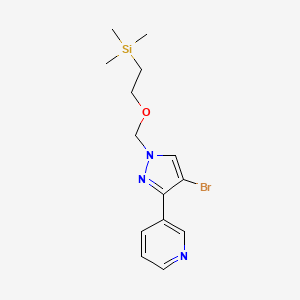
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)

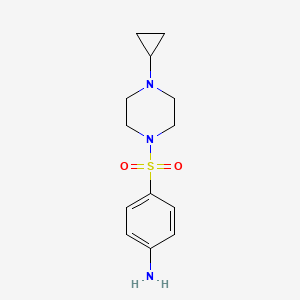
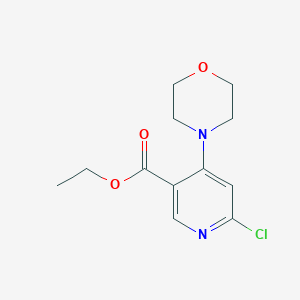
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
